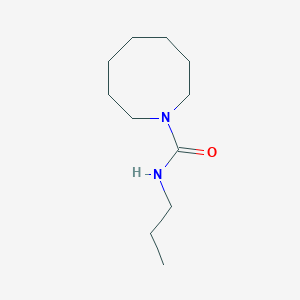![molecular formula C16H22N2O B7460777 3-[(Pyridin-2-ylmethyl)amino]adamantan-1-ol](/img/structure/B7460777.png)
3-[(Pyridin-2-ylmethyl)amino]adamantan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Pyridin-2-ylmethyl)amino]adamantan-1-ol, also known as PYMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PYMA is a derivative of adamantane, a hydrocarbon that is used as a starting material for the synthesis of antiviral and antitumor drugs. The pyridine and amino groups in PYMA make it a versatile compound that can be used for a variety of purposes.
Wirkmechanismus
The mechanism of action of 3-[(Pyridin-2-ylmethyl)amino]adamantan-1-ol is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in viral replication and cancer cell growth. 3-[(Pyridin-2-ylmethyl)amino]adamantan-1-ol has been shown to inhibit the activity of neuraminidase, an enzyme that is essential for the replication of the influenza virus. It has also been shown to inhibit the activity of histone deacetylase, an enzyme that is involved in the regulation of gene expression in cancer cells.
Biochemical and Physiological Effects:
3-[(Pyridin-2-ylmethyl)amino]adamantan-1-ol has been found to have a number of biochemical and physiological effects. It has been shown to decrease the expression of pro-inflammatory cytokines in vitro, which could make it a potential treatment for inflammatory diseases. Additionally, 3-[(Pyridin-2-ylmethyl)amino]adamantan-1-ol has been found to increase the expression of certain genes that are involved in the regulation of cell growth and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[(Pyridin-2-ylmethyl)amino]adamantan-1-ol in lab experiments is its versatility. It can be used for a variety of purposes, including as an antiviral agent, an anticancer agent, and a fluorescent probe. Additionally, 3-[(Pyridin-2-ylmethyl)amino]adamantan-1-ol is relatively easy to synthesize and purify. However, one limitation of using 3-[(Pyridin-2-ylmethyl)amino]adamantan-1-ol is that its mechanism of action is not fully understood, which could make it difficult to optimize its use in certain applications.
Zukünftige Richtungen
There are a number of future directions for research on 3-[(Pyridin-2-ylmethyl)amino]adamantan-1-ol. One area of focus could be on optimizing its use as an antiviral agent, particularly against emerging strains of the influenza virus. Additionally, further research could be done to better understand its mechanism of action and to identify other enzymes that it may inhibit. Finally, 3-[(Pyridin-2-ylmethyl)amino]adamantan-1-ol could be studied for its potential use in other applications, such as in the development of new fluorescent probes for imaging cells.
Synthesemethoden
3-[(Pyridin-2-ylmethyl)amino]adamantan-1-ol can be synthesized using a variety of methods, including the reaction of 2-chloromethylpyridine with 1-adamantanol in the presence of a base such as sodium hydride. The resulting product can be purified using column chromatography to obtain pure 3-[(Pyridin-2-ylmethyl)amino]adamantan-1-ol. Other methods of synthesis include the reaction of 2-pyridinecarboxaldehyde with 1-adamantylamine in the presence of a reducing agent such as sodium borohydride.
Wissenschaftliche Forschungsanwendungen
3-[(Pyridin-2-ylmethyl)amino]adamantan-1-ol has been studied extensively for its potential applications in the field of medicine. It has been shown to have antiviral properties, particularly against the influenza virus. 3-[(Pyridin-2-ylmethyl)amino]adamantan-1-ol has also been found to have anticancer properties, inhibiting the growth of cancer cells in vitro. Additionally, 3-[(Pyridin-2-ylmethyl)amino]adamantan-1-ol has been studied for its potential use as a fluorescent probe for imaging cells.
Eigenschaften
IUPAC Name |
3-(pyridin-2-ylmethylamino)adamantan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c19-16-8-12-5-13(9-16)7-15(6-12,11-16)18-10-14-3-1-2-4-17-14/h1-4,12-13,18-19H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCUIWWMJSNFKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)O)NCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Pyridin-2-ylmethyl)amino]adamantan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B7460739.png)



![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-methoxyphenyl)propanamide](/img/structure/B7460783.png)

